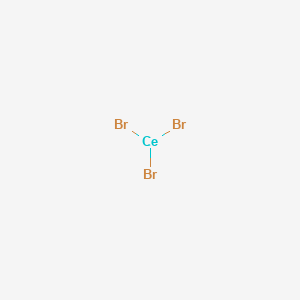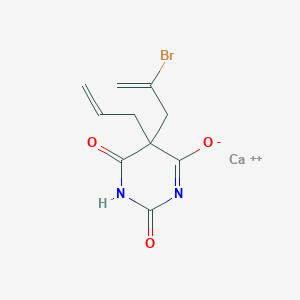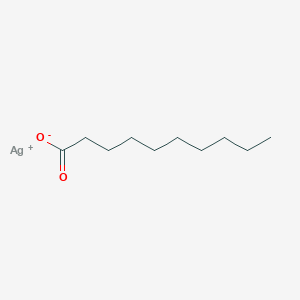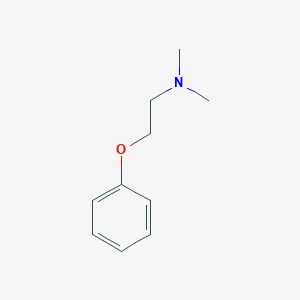
Cerium(III) bromide
Übersicht
Beschreibung
Cerium bromide is an inorganic compound with the chemical formula CeBr3. It is composed of the rare-earth metal cerium and the halogen bromine. This white hygroscopic solid is of interest as a component of scintillation counters due to its high light yield and fast response time .
Vorbereitungsmethoden
Cerium bromide can be prepared through several methods:
Reaction of Cerium Sulfide with Hydrogen Bromide: This method was reported as early as 1899.
Reaction of Cerium Carbonate with Hydrogen Bromide: Aqueous solutions of cerium bromide can be prepared from the reaction of cerium carbonate hydrate with hydrogen bromide.
Distillation at Reduced Pressure: Cerium bromide can be distilled at reduced pressure (~0.1 Pa) in a quartz ampoule at 875-880°C.
Analyse Chemischer Reaktionen
Cerium bromide undergoes several types of chemical reactions:
Oxidation: At high temperatures, cerium bromide can react with oxygen to form cerium oxide and bromine gas.
Hydrolysis: Cerium bromide is hygroscopic and absorbs water on exposure to moist air, leading to hydrolysis.
Substitution: Cerium bromide can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
Cerium bromide has a wide range of scientific research applications:
Gamma-Ray Spectroscopy: Cerium bromide is used in gamma-ray spectrometers due to its high light yield and fast response time.
Medical Imaging: It is used in positron emission tomography (PET) and computed tomography (CT) scanners.
Geophysics: Cerium bromide is used in measurement while drilling (MWD) for geological exploration.
Security: It is employed in cargo and luggage scanning for security purposes.
Environmental Monitoring: Cerium bromide detectors are used for the analysis of gamma-ray emitting radionuclides in food matrices.
Wirkmechanismus
Cerium bromide scintillators work by converting gamma-ray energy into visible light. When gamma rays interact with the cerium ions in the crystal lattice, they excite the electrons to higher energy states. As the electrons return to their ground state, they emit photons in the visible spectrum. This light is then detected by photomultiplier tubes or silicon photomultipliers, allowing for the measurement of gamma-ray energy .
Vergleich Mit ähnlichen Verbindungen
Cerium bromide can be compared with other similar compounds such as:
Cerium Chloride (CeCl3): Like cerium bromide, cerium chloride is hygroscopic and absorbs water on exposure to moist air.
Lanthanum Bromide (LaBr3): Lanthanum bromide is another scintillator with high light yield and fast response time.
Praseodymium Bromide (PrBr3): Praseodymium bromide is similar in structure to cerium bromide but has different scintillation properties and applications.
Cerium bromide’s unique combination of high light yield, fast response time, and low intrinsic background noise makes it a valuable material for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
cerium(3+);tribromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ce/h3*1H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOUSOJAOQPDEH-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Ce+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Ce | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932338 | |
| Record name | Cerium tribromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14457-87-5 | |
| Record name | Cerium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14457-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerous bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014457875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium tribromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEROUS BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEM75FEL39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















